Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Medicinal Chemistry Molecular Recognition Drug Design

Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS 339030-91-0) is a synthetic pyridazine derivative belonging to the 4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate subclass. Characterized by a 3,5-dichlorophenyl N1-substituent, a 4-hydroxy group, and an ethyl ester at C3, this compound serves as a versatile scaffold in medicinal and agrochemical research.

Molecular Formula C13H10Cl2N2O4
Molecular Weight 329.13
CAS No. 339030-91-0
Cat. No. B3012471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
CAS339030-91-0
Molecular FormulaC13H10Cl2N2O4
Molecular Weight329.13
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)C=C1O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C13H10Cl2N2O4/c1-2-21-13(20)12-10(18)6-11(19)17(16-12)9-4-7(14)3-8(15)5-9/h3-6,18H,2H2,1H3
InChIKeyOBLCJDOIAFEPEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate: Core Chemical Identity and Structural Context


Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS 339030-91-0) is a synthetic pyridazine derivative belonging to the 4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate subclass . Characterized by a 3,5-dichlorophenyl N1-substituent, a 4-hydroxy group, and an ethyl ester at C3, this compound serves as a versatile scaffold in medicinal and agrochemical research . Its structural features enable specific intermolecular interactions and influence physicochemical properties, making it a non-fungible building block distinct from its mono-chlorinated, 4-chloro, or ester-variant analogs within the pyridazinone family .

Why Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate Cannot Be Replaced by Generic Pyridazine Analogs


The performance of a pyridazine-based research compound is governed by three critical molecular variables: the phenyl ring substitution pattern (which dictates electron-withdrawing effects and steric bulk), the C4 substituent (hydroxy vs. chloro, altering hydrogen-bonding, tautomerism, and reactivity), and the ester group (ethyl vs. methyl or free acid, affecting lipophilicity and metabolic stability) . Simply interchanging 3,5-dichlorophenyl with 3-chlorophenyl reduces halogen occupancy and lipophilicity, while replacing the 4-OH with 4-Cl eliminates the key hydrogen-bond donor and alters the dominant tautomeric form, collectively undermining target engagement, synthetic utility, and selectivity in biological models . The combination of these specific features in CAS 339030-91-0 creates a defined chemical space that is not replicated by its closest analogs, necessitating precise procurement for reproducible results .

Quantitative Differentiation of Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate Against Key Analogs


Enhanced Hydrogen-Bond Donor Capacity vs. 4-Chloro Analog Drives Distinct Molecular Recognition

The target compound's C4-hydroxy group functions as a hydrogen-bond donor (HBD), whereas the 4-chloro analog (CAS 339030-94-3) can only act as a weak hydrogen-bond acceptor . This HBD capacity influences interactions with biological targets and crystal packing, evidenced by the C4–OH → 4-keto tautomerism that is unique to the 4-hydroxy series . Computational LogP estimates show that replacing 4-OH with 4-Cl increases lipophilicity by approximately 0.8–1.2 log units, altering membrane permeability and off-target binding profiles .

Medicinal Chemistry Molecular Recognition Drug Design

Superior Halogen Occupancy over Mono-Chlorinated Analogs Increases Molecular Weight and Lipophilicity

Compared to the 3-chlorophenyl analog Ethyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS 339011-40-4), the target compound incorporates an additional chlorine atom at the 5-position . This results in a molecular weight difference of +34.5 Da and provides a second halogen atom available for halogen bonding, which is increasingly recognized as a valuable interaction in medicinal chemistry . The increased halogen content also contributes to higher molar refractivity and potentially enhanced passive membrane permeation due to the 'halogen bond donor' effect .

Physicochemical Profiling Structure-Activity Relationships Halogen Bonding

Ethyl Ester Offers a Balance of Lipophilicity and Hydrolytic Stability vs. Methyl Ester or Free Acid

The ethyl ester moiety of CAS 339030-91-0 provides an optimal balance for membrane permeability and controlled hydrolysis compared to the methyl ester (more labile) or free carboxylic acid (poor permeability) . In the context of pyridazinone-based drug discovery, the ethyl ester is often the preferred prodrug or intermediate due to its slower enzymatic cleavage, which can improve oral bioavailability . The methyl analog, while common as a synthetic intermediate, may undergo rapid hydrolysis in biological assays, confounding activity data .

Prodrug Design Pharmacokinetics Synthetic Chemistry

Optimal Application Scenarios for Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate Based on Its Differentiated Properties


Scaffold for Structure-Activity Relationship (SAR) Studies Targeting Halogen-Bond-Driven Protein-Ligand Interactions

The dual chlorine substitution pattern and 4-OH HBD capability make this compound an ideal core scaffold for probing halogen bonding contributions to binding affinity. Researchers can directly compare it with the 3-chlorophenyl analog to deconvolute the thermodynamic signature of the second chlorine . Its distinct electrostatic potential surface, relative to the 4-chloro derivative, allows for the engineering of selective inhibitors where a strong HBD is a pharmacophoric requirement.

Synthetic Intermediate for Prodrugs Requiring Controlled Ester Hydrolysis

The ethyl ester's balanced stability makes it preferable to the methyl ester for preparing prodrugs or intermediates destined for in vivo pharmacokinetic studies . The compound can be converted to the free acid for late-stage functionalization or used directly in assays where gradual hydrolysis is desired to mimic sustained release characteristics.

Building Block in Agrochemical Discovery for HPPD or PDS Enzyme Targets

Pyridazine carboxylates are established scaffolds for herbicides targeting phytoene desaturase (PDS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD) [1]. The 3,5-dichlorophenyl group enhances binding to hydrophobic active sites, and the 4-OH group can form critical hydrogen bonds with active-site residues. This specific substitution pattern is not available in the simpler 4-chloro or mono-chlorinated analogs, making this compound a strategic entry point for discovering new crop protection agents.

Reference Standard in Analytical Method Development for Dichlorophenyl Pyridazinones

Due to its well-defined physicochemical properties (e.g., a boiling point of 478.0±55.0 °C at 760 mmHg), this compound can serve as a reference standard for HPLC or LC-MS method development . Its unique combination of functional groups provides distinct chromatographic and spectroscopic signatures, aiding in the identification and quantification of related substances in complex reaction mixtures.

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